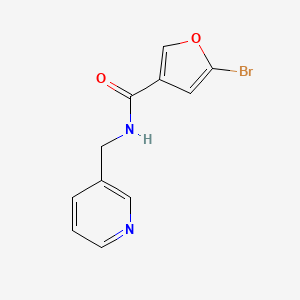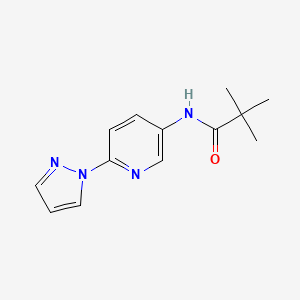
N-quinolin-3-yl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-quinolin-3-yl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide, also known as QTA, is a novel compound that has gained attention in the scientific community due to its potential applications in various fields. QTA is a synthetic compound that belongs to the class of quinoline derivatives and has a pyrazolylacetamide moiety.
Mechanism of Action
The mechanism of action of N-quinolin-3-yl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide is not completely understood. However, studies have shown that N-quinolin-3-yl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide inhibits the activity of various enzymes and proteins involved in cancer cell growth and inflammation. N-quinolin-3-yl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide has been shown to inhibit the activity of topoisomerase II, a protein involved in DNA replication and cell division. N-quinolin-3-yl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
N-quinolin-3-yl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide has been shown to have various biochemical and physiological effects. In cancer cells, N-quinolin-3-yl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide induces apoptosis and cell cycle arrest. N-quinolin-3-yl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide has also been shown to inhibit the migration and invasion of cancer cells. In addition, N-quinolin-3-yl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines.
Advantages and Limitations for Lab Experiments
N-quinolin-3-yl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide has several advantages for lab experiments. N-quinolin-3-yl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide is a synthetic compound that can be easily synthesized on a large scale. N-quinolin-3-yl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide is also stable under normal laboratory conditions. However, N-quinolin-3-yl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide has some limitations for lab experiments. N-quinolin-3-yl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide is not water-soluble, which limits its use in aqueous solutions. In addition, N-quinolin-3-yl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide has not been extensively studied in vivo, which limits its potential applications in animal models.
Future Directions
There are several future directions for the study of N-quinolin-3-yl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide. In medicinal chemistry, N-quinolin-3-yl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide could be further studied for its potential as an anticancer, antibacterial, and antifungal agent. N-quinolin-3-yl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide could also be studied for its potential as an anti-inflammatory agent. In addition, the mechanism of action of N-quinolin-3-yl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide could be further elucidated to understand its effects on various enzymes and proteins. Further studies could also be conducted to evaluate the safety and efficacy of N-quinolin-3-yl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide in animal models.
Synthesis Methods
The synthesis of N-quinolin-3-yl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide involves the reaction of 2-(1,3,5-trimethylpyrazol-4-yl)acetic acid with 2-chloroquinoline in the presence of triethylamine. The resulting intermediate is then treated with ammonia to form N-quinolin-3-yl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide. The synthesis of N-quinolin-3-yl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide is a straightforward process and can be performed on a large scale.
Scientific Research Applications
N-quinolin-3-yl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide has shown potential applications in various fields of scientific research. In medicinal chemistry, N-quinolin-3-yl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide has been studied for its anticancer properties. Studies have shown that N-quinolin-3-yl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest. N-quinolin-3-yl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide has also shown potential as an antibacterial and antifungal agent. In addition, N-quinolin-3-yl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide has been studied for its anti-inflammatory properties.
properties
IUPAC Name |
N-quinolin-3-yl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O/c1-11-15(12(2)21(3)20-11)9-17(22)19-14-8-13-6-4-5-7-16(13)18-10-14/h4-8,10H,9H2,1-3H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMTMTZZEVSIDRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)CC(=O)NC2=CC3=CC=CC=C3N=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-quinolin-3-yl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-methyl-N-(4-methylcyclohexyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7470702.png)
![2-[(4-fluorobenzyl)amino]-2-oxoethyl (2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoate](/img/structure/B7470710.png)





![Cyclopentyl(1,2-dihydroimidazo[1,2-a]benzimidazol-3-yl)methanone](/img/structure/B7470762.png)
![2-imidazo[1,2-a]pyridin-2-yl-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B7470779.png)

![[2-[(4-methylphenyl)methylamino]-2-oxoethyl] 1H-indazole-3-carboxylate](/img/structure/B7470785.png)

